molecular formula C9H14N2O2 B2967077 3-methyl-2-(1-methyl-1H-pyrazol-4-yl)butanoic acid CAS No. 1248324-67-5

3-methyl-2-(1-methyl-1H-pyrazol-4-yl)butanoic acid

Número de catálogo: B2967077
Número CAS: 1248324-67-5
Peso molecular: 182.223
Clave InChI: PFVLKGPPGGIGPZ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3-methyl-2-(1-methyl-1H-pyrazol-4-yl)butanoic acid is an organic compound with the molecular formula C9H14N2O2. It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry .

Análisis De Reacciones Químicas

3-methyl-2-(1-methyl-1H-pyrazol-4-yl)butanoic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions . Major products formed from these reactions depend on the specific reagents and conditions used.

Aplicaciones Científicas De Investigación

3-methyl-2-(1-methyl-1H-pyrazol-4-yl)butanoic acid has several scientific research applications:

Comparación Con Compuestos Similares

Similar compounds to 3-methyl-2-(1-methyl-1H-pyrazol-4-yl)butanoic acid include other pyrazole derivatives, such as 3-methyl-1H-pyrazole-4-carbaldehyde and 5-(difluoromethoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-ylmethanesulfonic acid . Compared to these compounds, this compound is unique due to its specific substitution pattern and the presence of a carboxylic acid group, which can influence its reactivity and biological activity.

Actividad Biológica

3-Methyl-2-(1-methyl-1H-pyrazol-4-yl)butanoic acid is a compound that has garnered attention for its potential biological activities, particularly in pharmacology. This article explores its biological activity, synthesis, and implications for medicinal chemistry.

Chemical Structure and Properties

The compound has the molecular formula C9H14N2O2C_9H_{14}N_2O_2 and a molecular weight of approximately 182.23 g/mol. Its structure features a butanoic acid backbone with a 3-methyl group and a 1-methyl-1H-pyrazol-4-yl substituent, which contributes to its reactivity and biological activity.

Anti-inflammatory Properties

Research indicates that this compound exhibits notable anti-inflammatory properties. It is being investigated as a potential non-steroidal anti-inflammatory drug (NSAID), with studies suggesting that it may selectively inhibit cyclooxygenase-2 (COX-2) over COX-1, potentially reducing gastrointestinal side effects commonly associated with traditional NSAIDs.

Antibacterial Activity

In addition to its anti-inflammatory effects, this compound has shown promise in antibacterial applications. Preliminary studies indicate moderate direct antibacterial activity against Gram-positive bacteria, with minimal inhibitory concentration (MIC) values ranging from 32 µg/mL to 512 µg/mL depending on the bacterial strain tested . Notably, compounds structurally related to this compound have demonstrated enhanced antibacterial effects when combined with other agents .

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

  • Hydrazine Derivatives : Reacting hydrazines with appropriate carbonyl compounds.
  • Carboxylic Acid Formation : Employing standard carboxylic acid synthesis techniques to achieve high purity suitable for biological testing.

Study on Antibacterial Efficacy

A study evaluated various pyrazole derivatives, including this compound, for their antibacterial properties. The results indicated that while some derivatives exhibited significant antibacterial activity against strains like Staphylococcus aureus and Bacillus subtilis, others showed limited effectiveness, highlighting the need for further structural optimization .

Docking Studies for Mechanism Elucidation

Docking studies have been conducted to understand the interaction of this compound with COX enzymes. These studies suggest favorable binding affinities, indicating a potential mechanism by which the compound exerts its anti-inflammatory effects.

Comparative Analysis of Related Compounds

Compound NameMolecular FormulaUnique Features
3-Methyl-2-(4-methyl-1H-pyrazol-1-yl)butanoic acidC9H14N2O2C_9H_{14}N_2O_2Potential NSAID candidate
3-(5-chlorofuran-2-yl)-5-methylpyrazoleC9H10ClN2OC_9H_{10}ClN_2ODifferent pharmacokinetic properties
3-(3-carbamoyl-1H-pyrazol-1-yl)butanoic acidC9H12N4O3C_9H_{12}N_4O_3Enhanced solubility and bioactivity

This table illustrates how modifications to the pyrazole structure can lead to variations in biological activity and therapeutic potential.

Propiedades

IUPAC Name

3-methyl-2-(1-methylpyrazol-4-yl)butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O2/c1-6(2)8(9(12)13)7-4-10-11(3)5-7/h4-6,8H,1-3H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFVLKGPPGGIGPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C1=CN(N=C1)C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1248324-67-5
Record name 3-methyl-2-(1-methyl-1H-pyrazol-4-yl)butanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.